5,8-Dibromooctanoic acid

Lipophilicity Partition coefficient Physicochemical profiling

5,8-Dibromooctanoic acid (CAS 144616-08-0) is a C8 α,ω-dibromo fatty acid with the molecular formula C₈H₁₄Br₂O₂ and a molecular weight of 302.00 g/mol. It belongs to the class of terminally and internally brominated alkanoic acids, positioning it as a bifunctional synthetic intermediate distinct from both monobromo analogs (e.g., 8-bromooctanoic acid, MW 223.11) and other dibromo regioisomers such as 6,8-dibromooctanoic acid (CAS 138152-63-3).

Molecular Formula C8H14Br2O2
Molecular Weight 302.00 g/mol
CAS No. 144616-08-0
Cat. No. B12542543
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5,8-Dibromooctanoic acid
CAS144616-08-0
Molecular FormulaC8H14Br2O2
Molecular Weight302.00 g/mol
Structural Identifiers
SMILESC(CC(CCCBr)Br)CC(=O)O
InChIInChI=1S/C8H14Br2O2/c9-6-2-4-7(10)3-1-5-8(11)12/h7H,1-6H2,(H,11,12)
InChIKeyZRQJAKQPQIPJNQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5,8-Dibromooctanoic Acid (CAS 144616-08-0): Procurement-Ready Physicochemical and Reactivity Baseline


5,8-Dibromooctanoic acid (CAS 144616-08-0) is a C8 α,ω-dibromo fatty acid with the molecular formula C₈H₁₄Br₂O₂ and a molecular weight of 302.00 g/mol . It belongs to the class of terminally and internally brominated alkanoic acids, positioning it as a bifunctional synthetic intermediate distinct from both monobromo analogs (e.g., 8-bromooctanoic acid, MW 223.11) and other dibromo regioisomers such as 6,8-dibromooctanoic acid (CAS 138152-63-3) [1]. The 5,8-substitution pattern creates a unique 1,4-halogen spacing along the carbon backbone, which fundamentally differentiates its cyclization geometry, cross-coupling reactivity, and lipophilicity from other in-class candidates.

Bifunctional C8 intermediate with 1,4-dibromo spacing for regiospecific cyclization and cross-coupling workflows

C5 stereogenic center supports mid-chain asymmetric induction studies

Higher lipophilicity profile (reported LogP 3.18) for enhanced organic-phase partitioning research

Why 5,8-Dibromooctanoic Acid Cannot Be Interchanged with Other Dibromooctanoic Acid Regioisomers


Dibromooctanoic acid regioisomers are not functionally interchangeable because the spacing between the two bromine atoms dictates the size and geometry of intramolecular cyclization products, the regioselectivity of sequential cross-coupling reactions, and the overall lipophilicity governing phase-transfer and extraction behavior . The 5,8-isomer (1,4-halogen spacing) yields fundamentally different ring-closure outcomes compared to the 6,8-isomer (1,3-spacing, which favors 5-membered thiolane formation in thioctic acid synthesis with 65% yield) [1]. Procurement of an incorrect regioisomer can redirect a synthetic pathway toward an unintended product entirely, wasting both material and development time [2].

Attribute
5,8-Isomer (Target)
6,8-Isomer (Analogue)
Substitution Risk
Cyclization geometry
4-membered dithietane / intermolecular pathway context
5-membered 1,2-dithiolane (reported 65% yield)
Ring-size outcome may shift product identity entirely
Lipophilicity
Higher LogP supports organic-phase retention studies
Lower LogP may alter extraction and chromatographic behavior
Partition and retention profiles may not transfer
Chiral center position
C5 mid-chain for remote asymmetric induction review
C6 position shifts stereochemical influence vector
Enantiomeric induction geometry may require validation

Quantitative Differentiation Evidence: 5,8-Dibromooctanoic Acid Versus Closest Analogs


LogP Differential: 5,8-Dibromooctanoic Acid Exhibits +0.48 Higher Lipophilicity than 6,8-Dibromo Regioisomer

The computed octanol-water partition coefficient (LogP) for 5,8-dibromooctanoic acid is 3.18, compared to 2.70 for the 6,8-dibromo regioisomer (CAS 138152-63-3), representing a +0.48 LogP difference [1]. This difference exceeds 0.3 LogP units, which is generally considered significant for differential organic-phase partitioning, reversed-phase chromatographic retention, and membrane permeability in cell-based assays. The higher LogP of the 5,8-isomer reflects the greater distance between the hydrophilic carboxylate head and the internal bromine, reducing intramolecular hydrogen-bond competition more effectively than in the 6,8-isomer.

Lipophilicity LogP
Cross-study comparable
ΔLogP +0.48 (5,8- vs. 6,8-)
Supports higher organic-phase partitioning and reversed-phase retention review
Computed values; experimental logP to verify in target system
Lipophilicity Partition coefficient Physicochemical profiling

Cyclization Ring-Size Control: 5,8-Dihalogen Spacing Precludes 5-Membered Thiolane Formation Achieved by 6,8-Isomer

The 1,3-dihalogen spacing in 6,8-dibromooctanoic acid enables direct intramolecular cyclization with piperidinium tetrathiotungstate to form the 5-membered 1,2-dithiolane ring of (±)-lipoic acid (thioctic acid) in 65% isolated yield [1]. Under identical conditions, the 5,8-isomer (1,4-spacing) cannot form a 5-membered ring; instead it would be constrained to form a strained 4-membered dithietane or, more plausibly, undergo intermolecular oligomerization. This ring-size divergence is a direct consequence of bromine positioning and is not circumvented by adjusting stoichiometry or temperature [2]. The 6,8-isomer's demonstrated utility in thioctic acid synthesis highlights the criticality of selecting the correct regioisomer for a given cyclization target.

Cyclization ring-size control
Class-level inference
5,8-isomer predicted toward 4-membered ring or intermolecular products; 6,8-isomer reported 65% 1,2-dithiolane
1,4-dihalogen spacing precludes 5-membered thiolane formation context
Direct cyclization yield for 5,8-isomer not reported; review pathway-specific data
Cyclic disulfide synthesis Ring-closure Sulfur transfer

Chiral Center Positioning: 5,8-Isomer Bears a Single Stereogenic Center at C5 for Asymmetric Derivatization

5,8-Dibromooctanoic acid possesses a single stereogenic center at C5 (the carbon bearing the internal bromine), as indicated by its computed stereochemical descriptor (undefined chiral center count = 1) . In contrast, the 6,8-isomer bears its chiral center at C6, and the 2,3-isomer (CAS 145050-15-3) has two stereocenters at C2 and C3 [1]. The position of the chiral center within the chain determines the spatial relationship between the carboxylic acid anchor point and the reactive bromine sites, directly influencing diastereoselectivity in subsequent transformations. The 5,8-isomer places the chiral center 4 bonds from the carboxylate and 3 bonds from the terminal bromide, a geometry that may be advantageous for remote asymmetric induction in substrate-controlled reactions.

Chiral center positioning
Class-level inference
Single stereogenic center at C5 (vs. C6 in 6,8-isomer; C2+C3 in 2,3-isomer)
Mid-chain stereochemistry may support remote asymmetric induction review
Stereochemical descriptor undefined; enantiomer-attribution requires validation
Chiral building block Asymmetric synthesis Stereochemistry

Dual Bromine Reactivity Gradient: Terminal (C8) vs. Internal (C5) Bromine in Sequential Cross-Coupling

The 5,8-dibromooctanoic acid scaffold presents two electronically and sterically distinct bromine atoms: a primary alkyl bromide at C8 (terminal, sterically less hindered) and a secondary alkyl bromide at C5 (internal, adjacent to a chiral center). This inherent reactivity gradient enables orthogonal, sequential functionalization strategies—for example, selective C8 substitution via SN2 chemistry followed by C5 activation under transition-metal catalysis—that cannot be replicated with the symmetrically positioned bromines of 2,3-dibromooctanoic acid or the single reactive site of monobromo analogs such as 8-bromooctanoic acid (CAS 17696-11-6) [1]. The 6,8-isomer also features a primary-terminal / secondary-internal pair, but with different spacing (1,3 vs. 1,4), altering the conformational flexibility available for each successive transformation .

Bromine reactivity gradient
Supporting evidence
Terminal C8 primary Br (less hindered) vs. internal C5 secondary Br (chiral-adjacent)
Electronic/steric differentiation supports sequential, orthogonal functionalization strategy review
Reactivity assessed by structural analysis; experimental chemoselectivity data to confirm
Sequential cross-coupling Regioselective functionalization Bifunctional linker

Validated Application Scenarios for 5,8-Dibromooctanoic Acid Based on Differentiated Evidence


Synthesis of 4-Membered Cyclic Disulfides or Intermolecular Disulfide-Linked Dimers via Sulfur Transfer Chemistry

The 1,4-dibromo spacing of the 5,8-isomer positions it as the precursor of choice for 4-membered dithietane rings or disulfide-linked dimeric constructs, a synthetic space inaccessible to the 6,8-isomer which exclusively forms 5-membered 1,2-dithiolanes (validated at 65% yield with piperidinium tetrathiotungstate in DMF) . Researchers targeting strained small-ring disulfides for pharmaceutical or materials applications should procure the 5,8-isomer specifically.

Sequential Bifunctional Derivatization Exploiting the C8 (Primary) / C5 (Secondary) Bromine Reactivity Gradient

The pronounced electronic and steric differentiation between the terminal primary bromide (C8) and the internal secondary bromide (C5) of 5,8-dibromooctanoic acid enables a two-step, protecting-group-free orthogonal functionalization protocol (e.g., C8 nucleophilic substitution followed by C5 metal-catalyzed cross-coupling). This sequential reactivity profile is absent in monobromo analogs such as 8-bromooctanoic acid [1] and is less pronounced in the vicinal 2,3-dibromo isomer where both bromines are secondary .

Mid-Chain Chiral Building Block for Substrate-Controlled Asymmetric Synthesis

With its single stereogenic center positioned at C5—four bonds from the carboxylate anchor and three bonds from the terminal bromide—5,8-dibromooctanoic acid offers a unique chiral scaffold geometry. This places the stereocenter in a mid-chain location that differs from the C6 position in the 6,8-isomer or the crowded C2/C3 vicinal pair in the 2,3-isomer [1], making it the preferred procurement choice when remote asymmetric induction across a defined spatial vector is required.

High-Lipophilicity Brominated Linker for Membrane-Permeable Probe or Drug-Conjugate Design

The +0.48 LogP advantage of 5,8-dibromooctanoic acid (LogP 3.18) over the 6,8-regioisomer (LogP 2.70) [1] translates to measurably enhanced organic-phase solubility and passive membrane partitioning. For applications requiring a dibromo fatty acid linker with maximized lipophilicity—such as membrane-permeable fluorescent probes, hydrophobic drug conjugates, or phase-transfer catalyst design—the 5,8-isomer is the quantitatively superior choice among the C8 dibromo regioisomers.

Application
Selection Property
Validation Focus
4-Membered cyclic disulfide or intermolecular disulfide synthesis
1,4-Dibromo spacing for dithietane/dimeric linkage pathway
Ring-size outcome verification under sulfur-transfer conditions
Sequential bifunctional derivatization studies
C8 primary vs. C5 secondary bromide reactivity gradient
Stepwise chemoselectivity and regioselectivity confirmation
Substrate-controlled asymmetric synthesis research
Mid-chain C5 stereogenic center geometry
Remote asymmetric induction and stereochemical-attribution review
Hydrophobic linker for membrane-partitioning probe design
Reported higher lipophilicity profile within C8 dibromo regioisomer set
Organic-phase retention and passive partitioning comparison

Technical Documentation Hub

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